molecular formula C12H8FNO B2503591 (4-Fluorophenyl)(pyridin-3-yl)methanone CAS No. 52779-56-3

(4-Fluorophenyl)(pyridin-3-yl)methanone

Cat. No. B2503591
CAS RN: 52779-56-3
M. Wt: 201.2
InChI Key: OISWSEUSVGRNBE-UHFFFAOYSA-N
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Description

The compound "(4-Fluorophenyl)(pyridin-3-yl)methanone" is a fluorinated aromatic ketone that is of interest in various fields of medicinal chemistry. It is structurally related to several research compounds that have been synthesized and evaluated for their biological activities, such as aldose reductase inhibition, anticonvulsant properties, and potential visualization of the 5-HT2A receptor with SPECT imaging .

Synthesis Analysis

The synthesis of related fluorophenyl methanone derivatives involves multiple steps, including the preparation of intermediates like pyridinium salts and ylides. For instance, 4-fluorophenacyl pyridinium bromide is prepared by the interaction of 4-fluorophenacyl bromide with pyridine, followed by treatment with potassium carbonate to yield the corresponding ylide. This ylide can then react with various substituted benzaldehydes to form symmetrical pyridines with different substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and LC-MS, as well as X-ray diffraction studies. For example, a novel bioactive heterocycle was found to crystallize in the monoclinic crystal system with the space group P21/c. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule .

Chemical Reactions Analysis

The fluorophenyl methanone derivatives can undergo further chemical reactions to form more complex structures. For instance, the reaction of 4-fluorophenacylpyridinium ylide with substituted benzylideneacetophenones can yield symmetrical pyridines with different substituents at the 2, 4, 6-positions. These reactions are typically carried out in the presence of ammonium acetate in acetic acid or methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and lipophilicity, are important for their potential therapeutic applications. For example, the log P value of a radiolabeled fluorophenyl methanone derivative was determined to be 1.5, indicating its lipophilicity, which is relevant for its ability to cross the blood-brain barrier and achieve uptake in the brain .

Scientific Research Applications

1. Potential Use in P2X7 Antagonist Clinical Trials

A study developed a novel method to access P2X7 antagonists, including compounds with structural similarities to (4-Fluorophenyl)(pyridin-3-yl)methanone. These compounds demonstrated robust P2X7 receptor occupancy at low doses in rats and were advanced into phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).

2. Role in Synthesis and Crystal Structure Analysis

Research has focused on compounds with structural components similar to this compound, emphasizing their synthesis, crystal structure, and Density Functional Theory (DFT) analysis. Such studies provide insights into molecular structures and physicochemical properties (Huang et al., 2021).

3. Antimicrobial Applications

Certain derivatives of this compound, specifically (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and found to exhibit significant antimicrobial activity. This research suggests potential for these compounds in developing new antimicrobial agents (Kumar et al., 2012).

4. Investigating Molecular Electrostatic Potential

Studies involving similar compounds have explored molecular electrostatic potential and frontier molecular orbitals, using DFT. These insights contribute to a better understanding of the electronic properties of such compounds (Al-Ansari, 2016).

5. Potential in Serotonin Receptor Research

Research involving analogs of this compound has provided insights into their binding affinity and selectivity to 5-HT1A receptors, indicating their potential in exploring treatments for conditions such as depression and anxiety (Vacher et al., 1999).

6. Role in Synthesis of Novel Antitumor Compounds

Compounds structurally related to this compound have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in antitumor research (Tang & Fu, 2018).

properties

IUPAC Name

(4-fluorophenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISWSEUSVGRNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred and cooled (ice-bath) mixture of 88 parts of nicotinoyl chloride hydrochloride in 400 parts of fluorobenzene are added portionwise 165 parts of aluminium chloride at a temperature between 5° and 10° C. Upon completion, the cooling-bath is removed and the mixture is stirred and refluxed for 6 hours. The reaction mixture is allowed to stand overnight at room temperature and is then poured onto a mixture of crushed ice and hydrochloric acid. After cooling, the layers are separated. The aqueous phase is extracted three times with ether. The combined organic layers are discarded and the aqueous phase is alkalized with a 40% sodium hydroxide solution. The product is extracted several times with chloroform. The extracts are washed twice with water, dried and evaporated. The residue is dissolved in ether. The solution is filtered from insoluble matter and the filtrate is allowed to crystallize upon dilution with petroleumether at -20° C, yielding p-fluorophenyl 3-pyridyl ketone; mp. 74.5° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 140 g of nicotinic acid chloride hydrochloride in 500 ml of fluorobenzene cooled to 0° C. are added 280 g of aluminium chloride portionwise. The mixture is held under reflux for 6 hours, cooled and then poured onto ice. After the addition of sodium hydroxide up to pH=8, the mixture is extracted with dichloromethane. The organic phase is dried over magnesium sulphate and then evaporated under vacuum. The residue crystallises in a pentane/diisopropyl ether mixture giving 108.5 g of 3-(4-fluorobenzoyl)pyridine in the form of crystals melting at 91° C.
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